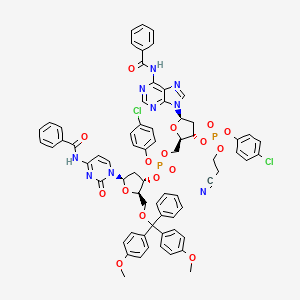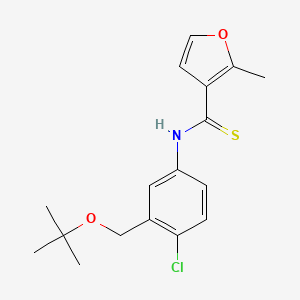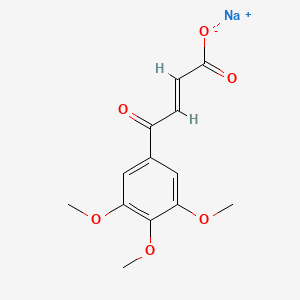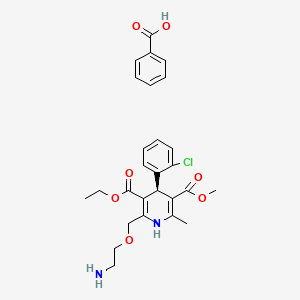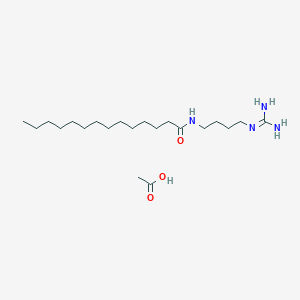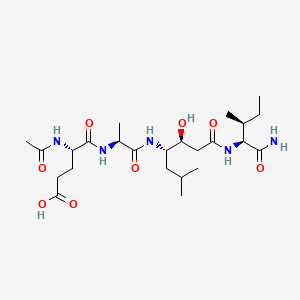
(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Pyrrolidinyl Group: This step involves the addition of the pyrrolidinyl group to the benzofuran core, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanol: Similar structure with an alcohol group instead of a ketone.
(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)amine: Similar structure with an amine group.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity.
Benzofuran Core: The benzofuran structure is known for its versatility in medicinal chemistry, providing a scaffold for various bioactive compounds.
Properties
CAS No. |
460747-37-9 |
|---|---|
Molecular Formula |
C22H22FNO2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]methanone |
InChI |
InChI=1S/C22H22FNO2/c1-15-3-2-11-24(15)12-10-20-14-18-13-17(6-9-21(18)26-20)22(25)16-4-7-19(23)8-5-16/h4-9,13-15H,2-3,10-12H2,1H3/t15-/m1/s1 |
InChI Key |
VGSYEFOBFMUWGO-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



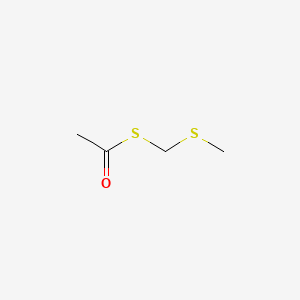
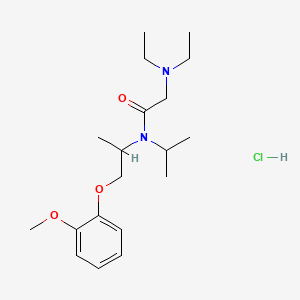
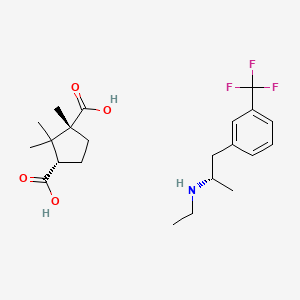
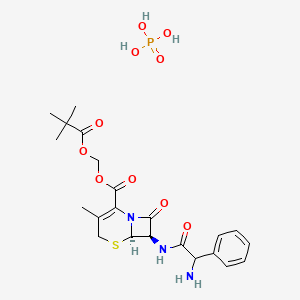
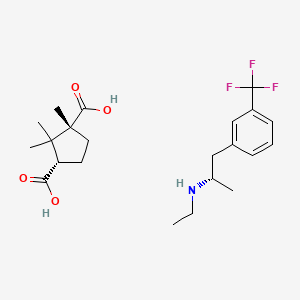
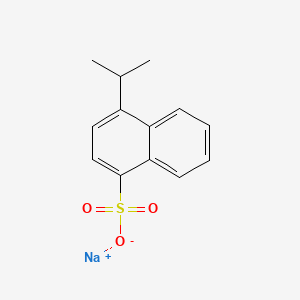
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)
